An In-depth Technical Guide to (R)-3-Boc-aminopiperidine (CAS: 309956-78-3)
An In-depth Technical Guide to (R)-3-Boc-aminopiperidine (CAS: 309956-78-3)
Introduction: The Strategic Importance of (R)-3-Boc-aminopiperidine in Modern Drug Discovery
(R)-3-Boc-aminopiperidine, with CAS number 309956-78-3, is a chiral piperidine derivative that has emerged as a cornerstone building block in medicinal chemistry.[1][2][3] Its structure, featuring a piperidine scaffold with a defined stereocenter at the 3-position and a tert-butoxycarbonyl (Boc) protected amine, offers a unique combination of conformational rigidity and synthetic versatility. This guide provides an in-depth analysis of its core properties, synthesis, and applications, designed for researchers, scientists, and drug development professionals.
The piperidine ring is a privileged scaffold in pharmaceutical design, present in numerous approved drugs.[4] The introduction of a chiral center, as in the (R)-enantiomer of 3-aminopiperidine, allows for precise three-dimensional interactions with biological targets, which can significantly enhance pharmacological activity and selectivity.[4] The strategic placement of the Boc protecting group on the exocyclic amine is a critical design feature; it masks the nucleophilicity of the primary amine, allowing for selective functionalization of the piperidine ring's secondary amine. The Boc group's stability under a range of conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for multi-step synthetic campaigns.[5]
This molecule is most notably a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, such as Alogliptin and Linagliptin, which are critical therapeutics for the management of type 2 diabetes.[1][3] The precise (R)-stereochemistry is non-negotiable for the optimal binding and efficacy of these drugs.[6] Understanding the technical nuances of this compound is therefore essential for any scientist working in related therapeutic areas.
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of reproducible science. The data presented here are compiled from verified sources to provide a reliable reference for quality control and experimental design.
Core Physicochemical Properties
The physical properties of (R)-3-Boc-aminopiperidine make it a manageable solid in a laboratory setting, with good solubility in common organic solvents used for synthesis.
| Property | Value | Source(s) |
| CAS Number | 309956-78-3 | [1] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |
| Molecular Weight | 200.28 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 116-125 °C | [1] |
| Boiling Point | 304.8 ± 31.0 °C (Predicted) | [1] |
| Density | 1.02 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in methanol and ethanol | [1] |
| Optical Rotation | [α]²²/D +3.2° (c = 0.5 in DMF) |
Spectroscopic Data for Structural Verification
Spectroscopic analysis is crucial for confirming the identity and purity of (R)-3-Boc-aminopiperidine. Below is a summary and interpretation of its characteristic spectral data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides a detailed map of the proton environment in the molecule. The following assignments are based on data reported in DMSO-d₆ at 300 MHz.[4]
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δ ~3.41 (s, br, 2H): Broad singlet corresponding to the two protons of the secondary amine (N-H) on the piperidine ring.
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δ ~3.05 (m, 1H), ~2.90 (m, 1H): Multiplets representing the axial and equatorial protons on the carbon adjacent to the ring nitrogen (C2 or C6).
-
δ ~2.58-2.35 (m, 2H): Multiplets for the other C2/C6 protons.
-
δ ~1.92 (m, 1H), ~1.75 (m, 1H): Multiplets for the protons on the C4 and C5 positions of the piperidine ring.
-
δ 1.58 (s, 9H): A sharp, characteristic singlet integrating to nine protons, representing the methyl groups of the tert-butoxycarbonyl (Boc) protecting group.
-
δ ~1.50-1.40 (m, 2H): Multiplets corresponding to the remaining protons on the piperidine ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum confirms the carbon framework of the molecule.
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δ ~155.7 ppm: Carbonyl carbon of the Boc group (CO-OtBu).
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δ ~80.4 ppm: Quaternary carbon of the Boc group (C(CH₃)₃).
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δ ~55.7 ppm: Methylene carbons of the piperidine ring adjacent to the nitrogen (CH₂N).
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δ ~52.7 ppm: Methine carbon of the piperidine ring bearing the Boc-amino group (CH-NHBoc).
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δ ~28.3 ppm: Methyl carbons of the Boc group (C(CH₃)₃).
Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| ~3300-3400 | N-H Stretch | Indicates the presence of the secondary amine in the piperidine ring and the N-H of the carbamate. |
| ~2850-2950 | C-H Stretch | Aliphatic C-H bonds from the piperidine ring and Boc group.[7] |
| ~1650-1690 | C=O Stretch | Strong absorption characteristic of the carbonyl group in the Boc carbamate.[8] |
| ~1100-1200 | C-N Stretch | Stretching vibration of the carbon-nitrogen bonds.[8] |
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. Under electron impact (EI) conditions, a common fragmentation pathway for aminopiperidines involves alpha-cleavage adjacent to the ring nitrogen, leading to a base peak.
-
Molecular Ion (M⁺): m/z = 200.28
-
Key Fragments: A prominent peak is often observed at m/z 83, resulting from fragmentation of the piperidine ring.[9] Loss of the Boc group is also a characteristic fragmentation pathway.
Synthesis of (R)-3-Boc-aminopiperidine: A Tale of Two Strategies
The synthesis of this chiral intermediate is a critical process, with several established routes. The choice of strategy often depends on factors like scale, cost of starting materials, and desired enantiomeric purity. Here, we detail two field-proven, distinct methodologies: one relying on chiral resolution and a Curtius/Hofmann-type rearrangement, and another utilizing catalytic hydrogenation.
Strategy 1: Chiral Resolution and Hofmann Degradation
This classical approach builds the chiral center early through resolution and then constructs the amine functionality. It is a robust method suitable for large-scale production.[2]
Caption: Synthesis via Catalytic Transfer Hydrogenation.
Detailed Experimental Protocol:
-
Rationale for Catalytic Transfer Hydrogenation (CTH): CTH is a powerful technique for N-debenzylation. [10]Instead of using pressurized hydrogen gas, a hydrogen donor molecule—in this case, ammonium formate—decomposes on the catalyst surface to provide the active hydrogen species. [11][12]This method is often faster and operationally safer than traditional hydrogenation. Palladium on carbon (10% Pd/C) is the catalyst of choice due to its high activity and selectivity for cleaving the benzylic C-N bond. [13]Methanol is an excellent solvent as it readily dissolves the substrate and the ammonium formate, and facilitates the reaction on the catalyst surface. [5]The reaction is typically run at reflux to ensure a sufficient rate of hydrogen transfer.
-
Procedure:
-
To a stirred suspension of (R)-tert-butyl 1-benzylpiperidin-3-ylcarbamate and 10% Pd-C in dry methanol, anhydrous ammonium formate is added in a single portion under a nitrogen atmosphere. [11] 2. The reaction mixture is stirred at reflux temperature, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled, and the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to afford the crude product.
-
Purification is typically achieved by crystallization or column chromatography to yield pure (R)-3-Boc-aminopiperidine.
-
Applications in Drug Development: A Gateway to Chiral Pharmaceuticals
The primary application of (R)-3-Boc-aminopiperidine is as a chiral building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its bifunctional nature (a nucleophilic secondary amine on the ring and a protected primary amine) allows for its sequential and controlled incorporation into larger molecular frameworks.
Caption: General Drug Discovery Workflow Using the Topic Compound.
The logical workflow involves first reacting the more nucleophilic secondary amine of the piperidine ring. For example, in the synthesis of DPP-IV inhibitors, this amine is often reacted with a heterocyclic electrophile. Following this coupling, the Boc group is removed under acidic conditions (e.g., using trifluoroacetic acid or HCl in an organic solvent) to unmask the primary amine. This newly liberated amine is then available for a subsequent reaction, such as amide bond formation, to complete the synthesis of the target drug molecule. The defined stereochemistry of the starting material is transferred directly to the final product, ensuring the desired biological activity.
Quality Control and Purity Analysis
For use in pharmaceutical synthesis, the purity of (R)-3-Boc-aminopiperidine is paramount. A robust analytical quality control system must be in place to quantify not only the chemical purity but, most importantly, the enantiomeric purity.
-
Chemical Purity (Assay): This is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection or by Gas Chromatography (GC) with a Flame Ionization Detector (FID). Purity levels should typically exceed 98%.
-
Enantiomeric Purity (Enantiomeric Excess, ee): The most critical quality attribute is the level of the undesired (S)-enantiomer. Standard reversed-phase HPLC cannot separate enantiomers. Therefore, chiral HPLC is the method of choice.
-
Methodology: The analysis often requires derivatization of the amine with a chiral resolving agent or, more commonly, the use of a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column). [6]The two enantiomers will exhibit different retention times, allowing for their separation and quantification. An enantiomeric excess of >99% is typically required for pharmaceutical applications. [4]* Residual Solvents: GC-Headspace analysis is used to quantify any residual organic solvents from the synthesis and purification process.
-
-
Structural Confirmation: As detailed previously, a combination of ¹H NMR, ¹³C NMR, IR, and MS should be used to confirm the structure of each batch.
Safety and Handling
(R)-3-Boc-aminopiperidine is classified as an irritant. It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid formation of dust and aerosols. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
(R)-3-Boc-aminopiperidine is more than just a chemical intermediate; it is a key enabler of modern pharmaceutical innovation. Its well-defined stereochemistry and versatile protecting group strategy provide medicinal chemists with a reliable tool to construct complex and potent therapeutic agents. A thorough understanding of its properties, synthesis, and analysis, as outlined in this guide, is essential for leveraging its full potential in the laboratory and accelerating the drug development pipeline. The continued application of this and similar chiral building blocks will undoubtedly pave the way for the next generation of stereochemically pure and highly effective medicines.
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